

# Technical Monograph: 2-Chloro-N-isopropylacetamide

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## Compound of Interest

Compound Name: 2-Chloro-N-isopropylacetamide

CAS No.: 2895-21-8

Cat. No.: B1583802

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CAS Number: 2895-21-8 Document Type: Technical Reference & Application Guide Version: 1.0

## Executive Summary

**2-Chloro-N-isopropylacetamide** (C<sub>5</sub>H<sub>10</sub>ClNO) is an

-haloacetamide derivative serving as a critical electrophilic building block in medicinal chemistry and organic synthesis.[1] Distinct from the herbicide Propachlor (which contains an N-phenyl moiety), this aliphatic amide functions primarily as an alkylating agent. Its core utility lies in the introduction of the N-isopropylacetamide motif into pharmacophores via nucleophilic substitution (

), particularly in the synthesis of peptidomimetics, covalent inhibitors, and solubility-enhancing side chains.

This guide provides a definitive physicochemical profile, validated synthetic protocols, and mechanistic insights into its application in drug development.

## Part 1: Physicochemical Profile[1]

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and process scaling.

**Table 1: Physical & Chemical Constants**

Property	Value	Condition/Note
Molecular Formula		-
Molecular Weight	135.59 g/mol	-
Appearance	White to off-white crystalline solid	Darkens/yellows upon oxidation or impurity
Melting Point	58 – 60 °C	Sharp transition indicates high purity
Boiling Point	~250 °C	Predicted (Decomposes at high temp)
Density	1.052 g/cm <sup>3</sup>	Predicted
Solubility (High)	Dichloromethane (DCM), Chloroform, Methanol, DMSO	Suitable for reaction solvents
Solubility (Low)	Water, Hexanes	Useful for precipitation/workup
LogP	0.37	Indicates moderate lipophilicity
pKa	~14.08	(Amide proton) - Non-ionizable at physiological pH

Scientist's Note: The melting point is a critical purity indicator. Samples melting below 56°C likely contain residual isopropylamine hydrochloride or hydrolyzed byproducts.

## Part 2: Synthetic Methodology & Optimization

High-purity synthesis of **2-Chloro-N-isopropylacetamide** is achieved via the Schotten-Baumann acylation of isopropylamine. The following protocol is optimized to minimize the formation of the dimer (double alkylation) and manage the exothermic nature of the reaction.

### Protocol: Acylation of Isopropylamine

Reaction:

## Reagents:

- Chloroacetyl chloride (1.0 equiv)
- Isopropylamine (1.0 equiv)
- Triethylamine (TEA) or  
(1.1 equiv)
- Dichloromethane (DCM) (Anhydrous)

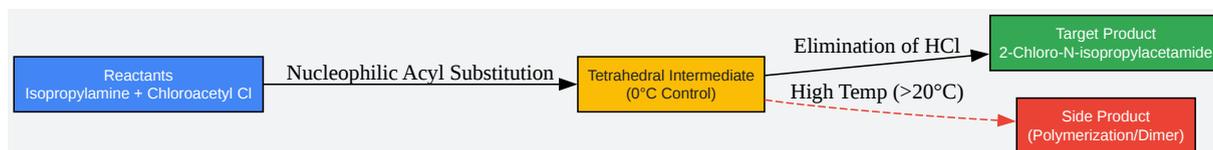
## Step-by-Step Workflow:

- Setup: Charge a round-bottom flask with Isopropylamine and TEA in DCM under an inert atmosphere (Ar). Cool the solution to 0°C using an ice bath.
  - Rationale: Low temperature prevents the amine from attacking the  $\alpha$ -carbon (displacement of Cl) instead of the carbonyl carbon, avoiding polymerization.
- Addition: Add Chloroacetyl chloride dropwise over 30–60 minutes.
  - Control: Maintain internal temperature < 5°C. The reaction is highly exothermic.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
- Workup:
  - Wash organic layer with 1M HCl (removes unreacted amine).
  - Wash with Saturated  $\text{NaHCO}_3$  (removes acid byproducts).
  - Wash with Brine, dry over  $\text{MgSO}_4$ , and filter.

- Purification: Concentrate in vacuo. Recrystallize the crude solid from Hexanes/Ethyl Acetate to yield white needles.

## Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and potential side-reaction avoidance.



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Figure 1: Synthetic pathway highlighting the critical temperature control point to avoid side reactions.

## Part 3: Reactivity & Pharmaceutical Applications[4]

In drug discovery, **2-Chloro-N-isopropylacetamide** is not merely an intermediate; it is a covalent warhead precursor and a peptidomimetic building block.

### Cysteine Alkylation (Covalent Inhibition)

The

-chloroacetamide moiety is a classic "warhead" for targeting non-catalytic cysteine residues in proteins. The chlorine atom acts as a leaving group, allowing a nucleophilic cysteine thiolate to attack the

-carbon via an

mechanism.

- Application: Used in Fragment-Based Drug Discovery (FBDD) to screen for cysteine-reactive fragments.
- Mechanism: Irreversible covalent bond formation (

bond).

## Peptidomimetic Synthesis (Peptoids)

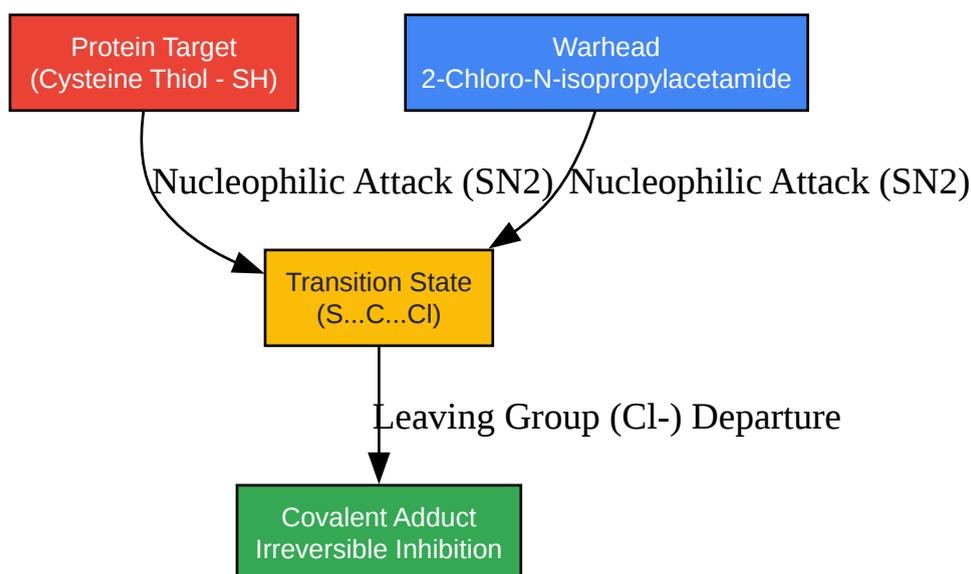
While solid-phase peptoid synthesis typically uses bromoacetic acid and amines sequentially, **2-Chloro-N-isopropylacetamide** serves as a solution-phase reagent to "cap" nucleophiles or introduce the N-isopropyl side chain (a valine mimic) onto a scaffold.

- Utility: Introduces lipophilicity and proteolytic stability.[2][3]
- Reactivity Profile: The chloride is less reactive than the bromide analog, providing better selectivity in complex molecules (i.e., it will react with thiols before amines).

## Visualization: Cysteine Targeting Mechanism

This diagram details the

attack mechanism utilized in covalent drug design.



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Figure 2: Mechanism of action for cysteine alkylation by the alpha-chloroacetamide warhead.[4][5][6]

## Part 4: Safety & Handling (Self-Validating Protocols)

As an alkylating agent, this compound poses specific risks. Protocols must be self-validating, meaning the safety steps are integrated into the workflow.

Hazard Class	Risk Description	Handling Protocol
Acute Toxicity	Toxic if swallowed or absorbed through skin.	Double-Glove Rule: Use Nitrile gloves; change immediately upon splash.
Skin Sensitizer	May cause allergic contact dermatitis.	Quench Protocol: Keep a beaker of 1M NaOH or dilute Ammonia nearby to quench spills (converts alkylator to glycine derivative).
Eye Irritant	Severe eye damage possible.	Full Face Shield: Mandatory when handling solids or concentrated solutions.

Storage: Store at 2–8°C under inert gas. Moisture exposure leads to hydrolysis (formation of HCl), indicated by a sharp, acrid smell upon opening.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76171, N-Isopropyl-2-chloroacetamide. Retrieved from [\[Link\]](#)
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. *Journal of the American Chemical Society*. (Foundational reference for peptoid synthesis logic).

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## Sources

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